Methyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate
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Overview
Description
Methyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate is a chemical compound with the molecular formula C6H3Cl2FN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 2,6-dichloropyrimidine with fluorinating agents under controlled conditions to introduce the fluorine atom at the 5-position. The carboxylate group is then introduced through esterification reactions involving methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, followed by esterification. These processes are optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Esterification and Hydrolysis: Acidic or basic conditions are used for esterification and hydrolysis reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Oxidation and Reduction: Products include different oxidation states of the compound.
Esterification and Hydrolysis: Products include the corresponding carboxylic acids and alcohols.
Scientific Research Applications
Methyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4-dichloropyrimidine-6-carboxylate
- 2,6-Dichloro-5-fluoropyrimidine
- Methyl 4,6-dichloro-5-fluoropyrimidine-2-carboxylate
Uniqueness
Methyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the ester group, makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C6H3Cl2FN2O2 |
---|---|
Molecular Weight |
225.00 g/mol |
IUPAC Name |
methyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate |
InChI |
InChI=1S/C6H3Cl2FN2O2/c1-13-5(12)3-2(9)4(7)11-6(8)10-3/h1H3 |
InChI Key |
DQJOBBWEMAVHSW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NC(=N1)Cl)Cl)F |
Origin of Product |
United States |
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